Cas no 6422-84-0 (Diisopropyl terephthalate)

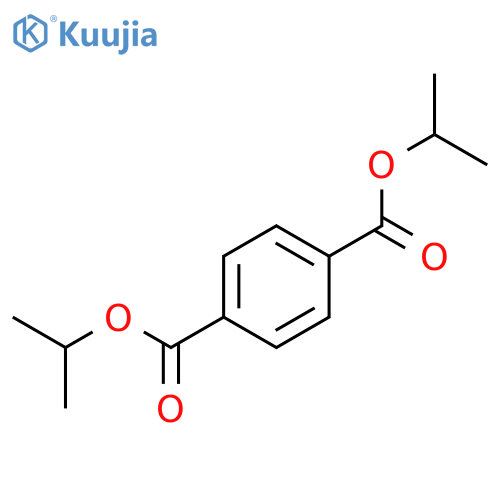

Diisopropyl terephthalate structure

商品名:Diisopropyl terephthalate

Diisopropyl terephthalate 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenedicarboxylicacid, 1,4-bis(1-methylethyl) ester

- dipropan-2-yl benzene-1,4-dicarboxylate

- 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester

- AC1L46U7

- AG-G-40860

- BRN 1981894

- CTK5C0948

- Diisopropyl terephthalate

- Diisopropyl-terephthalat

- SureCN701832

- terephthalic acid diisopropyl ester

- Terephthalsaeure-diisopropylester

- Terephthalsaeure-di-isopropylester

- Terephthalic acid, diisopropyl ester

- HWUDSKSILZNHRX-UHFFFAOYSA-N

- AS-58381

- DTXSID00214428

- 1,4-DIISOPROPYL BENZENE-1,4-DICARBOXYLATE

- AKOS027339762

- diisopropylterephthalate

- 6422-84-0

- 1,4-bis(propan-2-yl) benzene-1,4-dicarboxylate

- SCHEMBL701832

- 1-09-00-00375 (Beilstein Handbook Reference)

- F12028

-

- MDL: MFCD01682720

- インチ: 1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3

- InChIKey: HWUDSKSILZNHRX-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C([H])=C([H])C(C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])=C([H])C=1[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 1981894

計算された属性

- せいみつぶんしりょう: 250.12054

- どういたいしつりょう: 250.121

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 52.6

じっけんとくせい

- 密度みつど: 1.078

- ふってん: 275.3°Cat760mmHg

- フラッシュポイント: 142.6°C

- 屈折率: 1.5

- PSA: 52.6

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Diisopropyl terephthalate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Diisopropyl terephthalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019149896-1g |

Diisopropyl terephthalate |

6422-84-0 | 97% | 1g |

$270.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739777-1g |

Diisopropyl terephthalate |

6422-84-0 | 98% | 1g |

¥585.00 | 2024-05-05 | |

| A2B Chem LLC | AB72887-250mg |

Terephthalic acid diisopropyl ester |

6422-84-0 | 95% | 250mg |

$223.00 | 2024-04-19 | |

| Ambeed | A237255-1g |

Diisopropyl terephthalate |

6422-84-0 | 97% | 1g |

$186.0 | 2024-04-18 | |

| A2B Chem LLC | AB72887-100mg |

Terephthalic acid diisopropyl ester |

6422-84-0 | 95% | 100mg |

$137.00 | 2024-04-19 | |

| abcr | AB460954-1g |

Terephthalic acid diisopropyl ester; . |

6422-84-0 | 1g |

€855.50 | 2025-02-14 | ||

| abcr | AB460954-100mg |

Terephthalic acid diisopropyl ester; . |

6422-84-0 | 100mg |

€233.10 | 2025-02-14 | ||

| Crysdot LLC | CD12048350-1g |

Diisopropyl terephthalate |

6422-84-0 | 97% | 1g |

$156 | 2024-07-24 | |

| Alichem | A019149896-5g |

Diisopropyl terephthalate |

6422-84-0 | 97% | 5g |

$757.50 | 2023-09-01 | |

| 1PlusChem | 1P003Q0N-100mg |

Diisopropyl terephthalate |

6422-84-0 | 95% | 100mg |

$160.00 | 2024-04-22 |

Diisopropyl terephthalate 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

6422-84-0 (Diisopropyl terephthalate) 関連製品

- 120-33-2(Ethyl 3-methylbenzoate)

- 636-53-3(Diethyl isophthalate)

- 13756-42-8(tert-Butyl 4-Methylbenzoate)

- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)

- 120-51-4(Benzyl benzoate)

- 143726-85-6(Tert-Butyl 4-(hydroxymethyl)benzoate)

- 636-09-9(Diethyl terephthalate)

- 19851-61-7(Dibenzyl terephthalate)

- 94-08-6(Ethyl p-toluate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6422-84-0)Diisopropyl terephthalate

清らかである:99%

はかる:1g

価格 ($):167.0